Hydrazinecarbothioamide, dihydrobromide

Antimalarial drug discovery Plasmodium berghei Structure-activity relationship

Hydrazinecarbothioamide, dihydrobromide (CAS 70618-70-1), systematically named N-[4-(diethylamino)-1-methylbutyl]-2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide dihydrobromide and also designated NSC 296300, is a salt-form member of the 2-acetylpyridine thiosemicarbazide/thiosemicarbazone chemotype. Its molecular formula is C₁₇H₃₀Br₂N₅S (free base exact mass 335.21467 Da; isotopic mass of the salt 415.14053 g/mol), featuring a 2-pyridylethylidene pharmacophoric core coupled to an N4-diethylaminoalkyl side chain and two hydrobromide counterions.

Molecular Formula C17H30BrN5S
Molecular Weight 416.4 g/mol
CAS No. 70618-70-1
Cat. No. B13766631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarbothioamide, dihydrobromide
CAS70618-70-1
Molecular FormulaC17H30BrN5S
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC(=S)NN=C(C)C1=CC=CC=N1.Br
InChIInChI=1S/C17H29N5S.BrH/c1-5-22(6-2)13-9-10-14(3)19-17(23)21-20-15(4)16-11-7-8-12-18-16;/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H2,19,21,23);1H/b20-15+;
InChIKeyGCQUORUMMZFMFS-QMGGKDRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinecarbothioamide, Dihydrobromide (CAS 70618-70-1): Structural Identity and Compound Class for Procurement Specification


Hydrazinecarbothioamide, dihydrobromide (CAS 70618-70-1), systematically named N-[4-(diethylamino)-1-methylbutyl]-2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide dihydrobromide and also designated NSC 296300, is a salt-form member of the 2-acetylpyridine thiosemicarbazide/thiosemicarbazone chemotype . Its molecular formula is C₁₇H₃₀Br₂N₅S (free base exact mass 335.21467 Da; isotopic mass of the salt 415.14053 g/mol), featuring a 2-pyridylethylidene pharmacophoric core coupled to an N4-diethylaminoalkyl side chain and two hydrobromide counterions . This compound belongs to a historically significant class explored extensively by the Walter Reed Army Institute of Research for antimalarial and antiviral applications, where the N4,N4-disubstitution pattern and salt stoichiometry critically govern both biological potency and physicochemical handling properties [1][2].

Why Generic Substitution Fails for Hydrazinecarbothioamide, Dihydrobromide: N4-Substitution, Salt Stoichiometry, and Biological Selectivity


Interchanging Hydrazinecarbothioamide, dihydrobromide (CAS 70618-70-1) with a structurally related analog—whether an N4-monosubstituted derivative, a free-base form, a hydrochloride salt, or a semicarbazone—is not a like-for-like substitution. Published structure-activity relationship (SAR) series demonstrate that the N4,N4-disubstitution pattern (here, a diethylaminoalkyl moiety) can shift curative antimalarial dose requirements by approximately 8- to 16-fold compared to the best N4-monosubstituted analogs in the Plasmodium berghei mouse model [1]. Furthermore, the reduced azomethine bond (thiosemicarbazide form) confers enhanced antimalarial activity over the corresponding thiosemicarbazone, albeit with altered toxicity [2]. The dihydrobromide salt form provides differentiated aqueous solubility and ionizable character that directly impacts formulation, bioavailability, and assay reproducibility compared to free bases, hydrochlorides, or other counterion variants [3]. At the enzyme-target level, thiosemicarbazone derivatives of 2-acetylpyridine demonstrate 5- to >85-fold preferential inhibition of viral versus host ribonucleotide reductase, a selectivity window that is highly sensitive to specific N4-substitution chemistry [4]. These three axes—N4-substitution identity, oxidation state of the C=N bond, and salt stoichiometry—collectively preclude generic interchange.

Quantitative Comparator Evidence for Hydrazinecarbothioamide, Dihydrobromide: Antimalarial Potency, Antiviral Selectivity, and Salt-Form Advantage


N4,N4-Disubstitution Enhances Curative Antimalarial Potency in the P. berghei Mouse Model by Approximately 8- to 16-Fold Over N4-Monosubstituted Analogs

In the seminal J. Med. Chem. structure-activity relationship study by Klayman et al. (1979), N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones bearing alkyl or cycloalkyl N4-substituents—a class to which the target compound's N4-diethylaminoalkyl motif belongs—showed antimalarial activity superior to the best N4-monosubstituted derivatives. The most active N4-monosubstituted compounds (N4-cyclohexyl or N4-phenyl) required doses of 160 and 320 mg/kg, respectively, to produce cures in Plasmodium berghei-infected mice. By contrast, N4,N4-disubstituted analogs incorporating N4-heterocyclic ring systems achieved curative properties at dose levels as low as 20 mg/kg [1]. While the specific diethylaminoalkyl-bearing target compound was not the most potent member within this series (the azabicyclo[3.2.2]nonane system produced the greatest improvement), it shares the N4,N4-disubstitution architecture that consistently outperforms monosubstituted comparators by approximately one order of magnitude [1].

Antimalarial drug discovery Plasmodium berghei Structure-activity relationship Thiosemicarbazone

Thiosemicarbazide (Reduced Azomethine) Form Provides Enhanced Antimalarial Activity Over Corresponding Thiosemicarbazone in P. berghei Model

Klayman et al. (1983, J. Med. Chem.) directly compared the pharmacological properties of 1-[1-(2-pyridyl)ethyl]-3-thiosemicarbazides (the reduced azomethine form, analogous to the target compound's core structure) against the corresponding 2-acetylpyridine thiosemicarbazones. The thiosemicarbazides were somewhat more active as antimalarial agents in Plasmodium berghei-infected mice than the corresponding thiosemicarbazones; however, this enhancement of activity was accompanied by an increase in toxicity [1]. This demonstrates that the reduced C-N bond present in the target compound (NSC 296300) is not a trivial structural variation but a pharmacologically meaningful modification that alters both the efficacy and safety profile relative to the more commonly available thiosemicarbazone precursors (e.g., CAS 6839-90-3, 2-acetylpyridine thiosemicarbazone) [1].

Antimalarial mechanism Thiosemicarbazide vs. thiosemicarbazone In vivo efficacy Medicinal chemistry

2-Acetylpyridine Thiosemicarbazone Derivatives Achieve 5- to >85-Fold Preferential Inhibition of HSV-1 Versus Host Ribonucleotide Reductase

Turk et al. (1986, Biochem. Pharmacol.) evaluated five thiosemicarbazone derivatives of 2-acetylpyridine as inhibitors of partially purified HSV-1-induced and host cell ribonucleoside diphosphate reductases from KB cells. All five derivatives potently inhibited the virus-induced enzyme (IC₅₀ range: 2–13 µM), while four of five also inhibited the host cell reductase (IC₅₀ range: 7–34 µM). Four of six tested compounds were preferential inhibitors of the viral reductase with selectivity ratios ranging from 5-fold to greater than 85-fold based on IC₅₀ comparisons. In contrast, a semicarbazone analog was inactive against the cellular enzyme and relatively weak against the viral enzyme (IC₅₀ = 340 µM) [1]. While the specific IC₅₀ of the target compound (NSC 296300) was not individually reported in this study, the compound belongs to the same 2-acetylpyridine thiosemicarbazone chemotype and carries the N4-substitution characteristic of derivatives with demonstrated antiviral selectivity.

Antiviral drug discovery HSV-1 ribonucleotide reductase Selectivity index Thiosemicarbazone

Dihydrobromide Salt Form Provides Differentiated Aqueous Solubility Relative to Free Base, Enabling Reproducible In Vitro and In Vivo Dosing

The dihydrobromide salt form of the target compound (CAS 70618-70-1) incorporates two hydrobromide counterions per molecule (formula C₁₇H₃₀Br₂N₅S), distinguishing it from the corresponding free base (exact mass 335.21 Da) and monohydrobromide variants. Hydrobromide salts of thiosemicarbazone/thiosemicarbazide derivatives are recognized for enhancing aqueous solubility relative to the neutral free base form, a property critical for in vitro assay preparation and in vivo formulation [1][2]. In the context of antimalarial thiosemicarbazone research, Loiseau et al. (1996) explicitly noted that the nature of the salt associated with the active principle can confer advantages in the field of activity, bioavailability, and toxicity in the P. berghei mouse model [2]. While direct solubility measurements for this specific compound are not publicly available, the general principle that dihydrobromide salt formation improves aqueous solubility over the free base is well-established for amino-functionalized heterocyclic compounds and represents a key procurement consideration for researchers requiring consistent, soluble compound stocks [1].

Salt selection Aqueous solubility Formulation Bioavailability

Thiosemicarbazide Chemotype Demonstrates Higher Metabolic Activity and Toxicity Compared to Semicarbazide Analogs in Systematic ADMET Comparison

A 2025 systematic review comparing the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of thiosemicarbazide and semicarbazide derivatives with proven antitumor activity reported that semicarbazides have more favorable intestinal absorption properties and lower biological activity but higher selectivity of action and lower risk of drug interactions. In contrast, thiosemicarbazides have a higher probability of metabolic activity with concomitant increased toxicity and a longer half-life [1]. This class-level differentiation is directly relevant to the target compound, which contains the thiosemicarbazide pharmacophore (C=S). Researchers selecting between thiosemicarbazide and semicarbazide tools must therefore consider that the thiosemicarbazide scaffold inherently trades higher potency and metabolic engagement for increased toxicity risk—a trade-off encoded in the sulfur atom substitution and not correctable by simple analog substitution [1].

ADMET Thiosemicarbazide vs. semicarbazide Drug-likeness Toxicity

Physicochemical Descriptors Differentiate the N4-Diethylaminoalkyl Derivative from Simpler 2-Acetylpyridine Thiosemicarbazones for Computational and Formulation Workflows

The target compound (CAS 70618-70-1) carries computed physicochemical descriptors that distinguish it from the simpler 2-acetylpyridine thiosemicarbazone free base (CAS 6839-90-3; formula C₈H₁₀N₄S; MW 194.26 g/mol; XLogP3 = 0.7; 2 H-bond donors; 3 H-bond acceptors; 2 rotatable bonds) [1]. The dihydrobromide salt of the N4-diethylaminoalkyl derivative has a free base exact mass of 335.21 Da, 3 hydrogen bond donors, 4 hydrogen bond acceptors, 9 rotatable bonds, and 24 heavy atoms . The substantially higher molecular weight (335 vs 194 Da), increased rotatable bond count (9 vs 2), and the presence of the ionizable diethylamino group (pKa ~9-10) collectively predict differences in membrane permeability, metabolic stability, and protein binding that render the two compounds non-equivalent in any computational model, QSAR analysis, or empirical biological assay [1].

Physicochemical properties Molecular descriptors Drug design Computational chemistry

Best Research and Industrial Application Scenarios for Hydrazinecarbothioamide, Dihydrobromide (CAS 70618-70-1) Based on Quantitative Evidence


Antimalarial Lead Optimization Using the N4,N4-Disubstitution Potency Advantage

Researchers pursuing novel antimalarial chemotypes can use the target compound as a reference N4,N4-disubstituted thiosemicarbazide in P. berghei mouse models or P. falciparum in vitro assays, leveraging the approximately 8- to 16-fold potency advantage documented for the N4,N4-disubstitution class over N4-monosubstituted analogs at curative doses as low as 20 mg/kg [1]. The reduced thiosemicarbazide form (C-N bond) additionally provides differentiated efficacy versus the more common thiosemicarbazone (C=N) form, enabling head-to-head mechanistic studies [2].

Antiviral Ribonucleotide Reductase Selectivity Profiling

The 2-acetylpyridine thiosemicarbazone chemotype, to which the target compound belongs, has demonstrated 5- to >85-fold preferential inhibition of HSV-1 ribonucleotide reductase over the host enzyme, with viral IC₅₀ values in the 2–13 µM range [3]. This compound is suitable for biochemical mechanism-of-action studies, selectivity profiling against host reductases, and structure-based optimization of the N4-substituent for enhanced therapeutic indices in herpesvirus models [3].

Salt-Form-Dependent Bioavailability and Toxicity Profiling in Murine Infection Models

The dihydrobromide salt stoichiometry (2 HBr equivalents) provides solubility and handling advantages over the free base for reproducible in vivo dosing in murine infection models. As demonstrated by Loiseau et al. (1996), salt selection can significantly impact bioavailability and toxicity outcomes in antimalarial efficacy studies [4]. Researchers can use this compound to benchmark salt-form effects on pharmacokinetic/pharmacodynamic relationships within the thiosemicarbazide series [4].

Physicochemical Descriptor Benchmarking for QSAR Model Training

With 9 rotatable bonds, 3 hydrogen bond donors, 4 hydrogen bond acceptors, a free base exact mass of 335.21 Da, and an ionizable tertiary amine, the target compound occupies a distinct region of chemical space compared to simpler 2-acetylpyridine thiosemicarbazones (MW 194.26 Da, 2 rotatable bonds) [5]. This makes it a valuable data point for training or validating QSAR models that predict antimalarial activity, cytotoxicity, or ADMET properties across the broader 2-acetylpyridine thiosemicarbazone chemical space [5].

Quote Request

Request a Quote for Hydrazinecarbothioamide, dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.